molecular formula C7H16N2O2 B2559561 [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol CAS No. 2106567-27-3

[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol

Cat. No.: B2559561
CAS No.: 2106567-27-3
M. Wt: 160.217
InChI Key: NMYQYBRQAVESCN-UHFFFAOYSA-N
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Description

Product Overview [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol is a chemical compound with the molecular formula C 7 H 16 N 2 O 2 and a molecular weight of 160.21 g/mol . It is characterized by its morpholine core structure that is functionalized with both an aminomethyl and a hydroxymethyl group on the same carbon atom, with an additional methyl substitution on the nitrogen ring . This unique structure makes it a valuable and versatile chemical building block for researchers, particularly in medicinal chemistry and drug discovery. Research Applications and Value This compound is primarily used as a key synthetic intermediate in organic synthesis. Its bifunctional nature, featuring both a primary amine (-NH 2 ) and a primary alcohol (-OH), allows it to be easily incorporated into more complex molecules or used to create diverse chemical libraries . Compounds with similar morpholine and aminomethyl-hydroxymethyl motifs are frequently explored in pharmaceutical research for their potential biological activity . Researchers may utilize this reagent in the design and synthesis of novel compounds for screening against various biological targets. Handling and Safety this compound is intended for research purposes by qualified laboratory personnel. While a specific safety data sheet for this exact compound was not identified in the search results, related chemical substances require careful handling . As a standard precaution, standard personal protective equipment (PPE) including gloves and safety goggles should always be worn to prevent exposure. Researchers should consult the specific Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

[3-(aminomethyl)-4-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9-2-3-11-6-7(9,4-8)5-10/h10H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYQYBRQAVESCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106567-27-3
Record name [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol typically involves the reaction of morpholine derivatives with formaldehyde and an amine source. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its potential pharmacological activities:

  • Antimicrobial Properties : Derivatives of this compound have been explored for their ability to inhibit bacterial growth.
  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231) .
Activity TypeCompound DerivativeEffect on Cancer Cells
AntimicrobialVarious derivativesInhibition of growth
Anticancer(±)-2555% viability reduction

Organic Synthesis

As a versatile intermediate, [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol is utilized in:

  • Synthesis of Pharmaceuticals : It serves as a building block for developing new therapeutic agents.
  • Agrochemicals Production : The compound is involved in synthesizing pesticides and herbicides.

Biological Research

In biological applications, this compound acts as a reagent for:

  • Bioconjugation : It is used in the modification of biomolecules, aiding in the synthesis of peptide and protein conjugates.
Application TypeDescription
BioconjugationModification of proteins and peptides
BiomaterialsDevelopment of novel materials for research

Industrial Applications

In industrial settings, this compound finds uses in:

  • Production of Polymers : It acts as a stabilizer or additive in various formulations.

Case Study 1: Antitumor Effects

A study demonstrated that the compound (±)-25 significantly decreased the viability of MDA-MB-231 cells by 55% after three days of treatment at a concentration of 10 μM. This highlights the potential for developing new cancer therapies based on this compound's derivatives .

Case Study 2: Synthesis Optimization

Research optimized the synthesis process for derivatives of this compound, achieving high yields (up to 90%) under mild conditions. This efficiency is crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxymethyl group may participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Structural Analogues

a) 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)

  • Structure: Contains a morpholinone core (a morpholine ring with a ketone group) and a 4-aminophenyl substituent.
  • Synthesis : Synthesized via catalytic hydrogenation or reduction of nitro precursors, achieving yields up to 95% .
  • Key Differences: The ketone group in the morpholine ring reduces hydrophilicity compared to the hydroxymethyl group in the target compound. This structural variation may influence binding affinity in biological systems, such as antimalarial activity noted in related compounds .

b) [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

  • Structure : A five-membered pyrrolidine ring with a hydroxymethyl group and a fluorinated aryl substituent.
  • Applications : Highlighted for versatility in pharmaceutical research due to its polar functional groups and aromatic fluorination, which enhance metabolic stability .

c) (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)

  • Structure: A benzyl alcohol derivative with amino and bromo substituents on the aromatic ring.
  • Properties : The bromine atom increases molecular weight (202.05 g/mol) and may enhance halogen bonding in receptor interactions .
  • Key Differences : The absence of a heterocyclic ring distinguishes it from the target compound, likely reducing its utility in mimicking cyclic amine-based drug candidates.
Functional Group Comparisons

a) Aminomethyl-Containing Compounds

  • 3-(Aminomethyl)pyridine: Exhibits acute toxicity (severe skin/eye irritation), highlighting the reactive nature of the aminomethyl group in certain contexts .
  • 3-(N-R,R'-Aminomethyl)-2-methyl-1H-quinolin-4-ones: Demonstrated psycho- and neurotropic activities in vivo, suggesting that the aminomethyl group can modulate central nervous system (CNS) targeting .

b) Hydroxymethyl-Containing Compounds

  • 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone: The hydroxymethyl group in related structures is often functionalized to improve solubility or enable conjugation .

Biological Activity

[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol is a morpholine derivative that has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This compound’s unique structure allows it to interact with biological targets, which can lead to significant therapeutic effects.

  • Molecular Formula : C7_7H16_{16}N2_2O2_2
  • Molecular Weight : 160.22 g/mol
  • SMILES Notation : CN1CCOCC1(CN)CO
  • InChI : InChI=1S/C7H16N2O2/c1-9-2-3-11-6-7(9,4-8)5-10/h10H,2-6,8H2,1H3

These properties indicate that this compound is a small molecule with potential for significant biological activity due to its ability to form hydrogen bonds and interact with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The morpholine ring structure facilitates interactions with biological macromolecules, potentially acting as an enzyme inhibitor or receptor modulator. This mechanism is crucial for its application in medicinal chemistry, where it may influence pathways related to disease processes.

Enzyme Interaction

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, its structural similarity to known enzyme inhibitors suggests it could interfere with enzymatic activities critical in metabolic pathways. This characteristic is particularly relevant in the development of drugs targeting metabolic disorders or cancers.

Receptor Binding

The compound's ability to bind to neurotransmitter receptors has been explored, suggesting potential applications in neuropharmacology. Its structural features allow it to mimic natural ligands, leading to modulation of receptor activity, which could be beneficial in treating neurological conditions such as depression or anxiety.

Case Studies and Research Findings

  • Hemostatic Activity : A study investigated the hemostatic properties of similar morpholine derivatives. While specific data on this compound was not reported, derivatives showed significant effects on thrombin time and prothrombin time in clotting assays, indicating potential for further exploration in blood coagulation therapies .
  • Neuropharmacological Applications : Investigations into related compounds have demonstrated that modifications in the morpholine structure can enhance binding affinity to cholinergic receptors. This suggests that this compound could be optimized for improved efficacy in treating cognitive disorders .

Comparative Analysis

CompoundBiological ActivityPotential Applications
This compoundEnzyme inhibition; receptor modulationNeuropharmacology; metabolic disorders
4-(Aminomethyl)benzoic acidHemostatic propertiesBlood coagulation therapies
Rivastigmine derivativesAcetylcholinesterase inhibitionAlzheimer's disease treatment

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